molecular formula C9H15N3 B15241634 2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15241634
M. Wt: 165.24 g/mol
InChI Key: OISYLDCRPWRLHB-UHFFFAOYSA-N
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Description

2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diaminopyrazole with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been widely studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,3,7-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-6-4-5-10-9-7(2)8(3)11-12(6)9/h6,10H,4-5H2,1-3H3

InChI Key

OISYLDCRPWRLHB-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(C(=NN12)C)C

Origin of Product

United States

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